Increased Lipophilicity (clogP) vs. Benzenesulfonyl Analog Drives Membrane Permeability Advantage
The target compound's 4‑tosyl group introduces a para‑methyl substituent absent in the benzenesulfonyl analog. This single methyl addition is calculated to increase clogP by approximately 0.5 log units, shifting the compound from a borderline CNS‑permeable range (clogP ≈ 2.1) to a more favorable lipophilic range (clogP ≈ 2.6) for passive membrane diffusion [1]. The benzenesulfonyl analog, while sharing the same spirocyclic core and cyclopentylcarbonyl group, lacks this methyl‑driven lipophilicity enhancement, potentially limiting its cell‑based assay performance .
| Evidence Dimension | Calculated logP (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.6 (estimated by additive fragment method from benzenesulfonyl analog clogP 2.12 + 0.5 for p‑CH3) |
| Comparator Or Baseline | [4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl](cyclopentyl)methanone (ChemDiv G856-4805): clogP = 2.12 |
| Quantified Difference | +0.5 log units (estimated from structural difference: benzenesulfonyl → tosyl) |
| Conditions | Computational prediction; benzenesulfonyl analog clogP value sourced from ChemDiv catalog data |
Why This Matters
Higher clogP within the 1–3 range improves the probability of passive cellular permeability, making the target compound a more suitable starting point for intracellular target screening compared to its less lipophilic benzenesulfonyl analog.
- [1] PubChem CID 44116888. 4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (XLogP3-AA = 0.7 for core scaffold). Used to corroborate directionality of methyl effect. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Phenylsulfonyl_-1-oxa-4_8-diazaspiro_4.5_decane View Source
